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Compound of Interest

Compound Name: CQ-Lyso

Cat. No.: B12372808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CQ-Lyso, a powerful

ratiometric fluorescent probe for the accurate measurement of lysosomal pH. This document

details the probe's core mechanism, photophysical properties, and provides detailed

experimental protocols for its application in cellular imaging and drug development research.

Core Principles of CQ-Lyso Functionality
CQ-Lyso is a fluorescent probe belonging to the chromenoquinoline chemical class. Its efficacy

as a ratiometric pH sensor stems from a pH-dependent intramolecular charge transfer (ICT)

mechanism.[1][2] In the neutral to basic environment of the cytoplasm, the quinoline ring of

CQ-Lyso is deprotonated, and the molecule exhibits fluorescence in the green spectrum.

However, upon accumulation within the acidic lumen of lysosomes, the quinoline nitrogen

becomes protonated. This protonation enhances the ICT process within the molecule, leading

to a significant red-shift in both its absorption and emission spectra.[1][2] This dual-emission

property allows for ratiometric analysis, where the ratio of the fluorescence intensities at two

distinct wavelengths is used to determine the pH, thereby providing a robust and quantitative

measurement that is independent of probe concentration, photobleaching, and cell path length.

Signaling Pathway: Mechanism of Action
The operational principle of CQ-Lyso is illustrated in the following diagram:
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Caption: Mechanism of CQ-Lyso as a ratiometric pH probe.

Quantitative Data Presentation
The photophysical properties of CQ-Lyso are summarized in the table below, providing key

data points for experimental design and analysis.
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Property Value Reference

Chemical Class Chromenoquinoline [1]

Excitation Wavelength (λex) 488 nm

Emission Wavelength 1 (λem1) 515 - 550 nm (Green)

Emission Wavelength 2 (λem2) 570 - 620 nm (Red)

Absorption Shift (Acidification) 104 nm

Emission Shift (Acidification) 53 nm

pKa

Not explicitly stated in

reviewed literature. Can be

determined experimentally by

measuring the fluorescence

ratio over a range of known pH

values and fitting the data to

the Henderson-Hasselbalch

equation.

Quantum Yield (Φ)

Not explicitly stated in

reviewed literature. Can be

determined experimentally

using a reference fluorophore

with a known quantum yield.

Colocalization with

LysoTracker Deep Red
Pearson's Coefficient: 0.97

Colocalization with

LysoTracker Blue DND-22
Pearson's Coefficient: 0.95

Experimental Protocols
Cell Culture and Staining
This protocol is a general guideline and may require optimization for different cell types and

experimental conditions.
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Cell Culture: Culture cells (e.g., HeLa cells) in a suitable medium, such as DMEM

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a

humidified atmosphere with 5% CO2.

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence

microscopy and allow them to adhere and grow to the desired confluency (typically 70-80%).

Preparation of CQ-Lyso Stock Solution: Prepare a 1-10 mM stock solution of CQ-Lyso in

anhydrous DMSO. Store the stock solution at -20°C, protected from light.

Preparation of Staining Solution: On the day of the experiment, dilute the CQ-Lyso stock

solution in pre-warmed serum-free medium or phosphate-buffered saline (PBS) to a final

working concentration of 5 µM.

Cell Staining: Remove the culture medium from the cells and wash them once with warm

PBS. Add the 5 µM CQ-Lyso staining solution to the cells and incubate for 15-30 minutes at

37°C.

Washing: After incubation, remove the staining solution and wash the cells two to three times

with warm PBS or imaging medium to remove any excess probe.

Imaging: Proceed immediately to fluorescence imaging.

Ratiometric Fluorescence Imaging
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a 488

nm laser or corresponding excitation filter.

Image Acquisition: Acquire two separate images (or use a spectral detector to unmix the

signals) for the two emission channels:

Green Channel: 515-550 nm

Red Channel: 570-620 nm

Image Analysis:

Correct for background fluorescence in both channels.
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Generate a ratio image by dividing the intensity of the red channel image by the intensity

of the green channel image on a pixel-by-pixel basis.

The resulting ratio values can be pseudo-colored to visualize pH variations across the

lysosomal population.

In Situ pH Calibration
To convert the fluorescence intensity ratios to absolute pH values, an in situ calibration is

essential. This is typically achieved using ionophores that equilibrate the intracellular and

extracellular pH.

Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values

ranging from 4.0 to 7.0 (e.g., in 0.5 pH unit increments). A common calibration buffer consists

of a high potassium concentration (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 1 mM

CaCl2, 10 mM glucose, and 20 mM of a suitable buffer like MES for acidic pH and HEPES

for neutral pH).

Add Ionophores: To each calibration buffer, add ionophores such as nigericin (typically 5-10

µM) and monensin (typically 5-10 µM). Nigericin is a K+/H+ ionophore, and monensin is a

Na+/H+ ionophore; together they effectively clamp the intracellular pH to that of the

extracellular buffer.

Cell Treatment: After staining the cells with CQ-Lyso and washing as described above,

replace the imaging medium with the first calibration buffer (e.g., pH 7.0).

Image Acquisition: Incubate the cells for 5-10 minutes to allow for pH equilibration and then

acquire images in both the green and red channels.

Repeat for all pH points: Repeat steps 3 and 4 for each of the calibration buffers, moving

sequentially from higher to lower pH values.

Data Analysis:

For each pH point, calculate the average fluorescence intensity ratio from multiple cells or

regions of interest (lysosomes).
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Plot the mean intensity ratio (Red/Green) as a function of the buffer pH.

Fit the data to a sigmoidal curve (e.g., the Boltzmann equation) to generate a pH

calibration curve.

This calibration curve can then be used to convert the experimental ratio values from your

samples of interest into absolute lysosomal pH values.

Mandatory Visualizations
Experimental Workflow
The following diagram outlines the key steps in a typical experiment using CQ-Lyso for

lysosomal pH measurement.
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Caption: Experimental workflow for lysosomal pH measurement using CQ-Lyso.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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